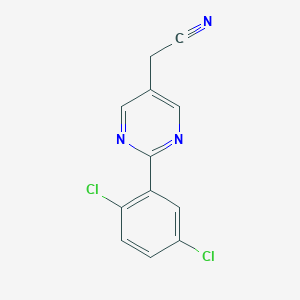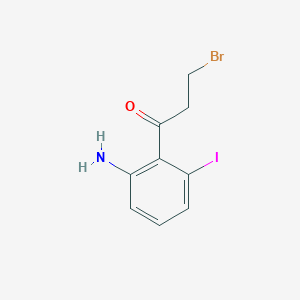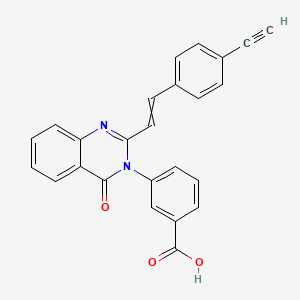![molecular formula C6H15NO8P2 B14055606 4-[Bis(phosphonomethyl)amino]butanoic acid CAS No. 55628-98-3](/img/structure/B14055606.png)
4-[Bis(phosphonomethyl)amino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Bis(phosphonomethyl)amino]butanoic acid is a compound of significant interest in various scientific fields due to its unique chemical structure and properties It is characterized by the presence of phosphonomethyl groups attached to an amino butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(phosphonomethyl)amino]butanoic acid typically involves the reaction of butanoic acid derivatives with phosphonomethylating agents. One common method includes the reaction of zirconyl chloride with this compound in the presence of hydrofluoric acid (HF). This reaction results in the formation of a layered zirconium diphosphonate fluoride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
4-[Bis(phosphonomethyl)amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the butanoic acid backbone.
Substitution: The phosphonomethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of functionalized butanoic acids.
Applications De Recherche Scientifique
4-[Bis(phosphonomethyl)amino]butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex materials, including layered zirconium diphosphonate fluoride.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: It is used in the production of specialized materials with unique properties, such as high thermal stability and specific interactions with other compounds.
Mécanisme D'action
The mechanism of action of 4-[Bis(phosphonomethyl)amino]butanoic acid involves its interaction with various molecular targets. The phosphonomethyl groups can form strong non-covalent interactions with other molecules, such as hydrogen bonding with amino groups and carboxylic groups . These interactions play a crucial role in the compound’s ability to form stable structures and participate in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[Bis(phosphonomethyl)amino]methylbenzene-sulfonic acid: This compound also contains phosphonomethyl groups and has similar applications in materials science.
Zirconium diphosphonate fluoride: A compound formed by the reaction of zirconyl chloride with 4-[Bis(phosphonomethyl)amino]butanoic acid.
Uniqueness
This compound is unique due to its specific combination of phosphonomethyl groups and butanoic acid backbone. This structure allows it to participate in a wide range of chemical reactions and form stable complexes with various molecules, making it valuable in multiple scientific fields.
Propriétés
Numéro CAS |
55628-98-3 |
|---|---|
Formule moléculaire |
C6H15NO8P2 |
Poids moléculaire |
291.13 g/mol |
Nom IUPAC |
4-[bis(phosphonomethyl)amino]butanoic acid |
InChI |
InChI=1S/C6H15NO8P2/c8-6(9)2-1-3-7(4-16(10,11)12)5-17(13,14)15/h1-5H2,(H,8,9)(H2,10,11,12)(H2,13,14,15) |
Clé InChI |
AETBGDAGWCAYFL-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=O)O)CN(CP(=O)(O)O)CP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(2-Methylpyrazol-3-yl)phenoxy]furo[3,2-c]pyridine](/img/structure/B14055527.png)




![(S)-tert-Butyl 6-cyclopropyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B14055582.png)






![(5S)-3-[(2R)-2-Hydroxy-7-[(2S,5S)-tetrahydro-5-[(1S,4S,5S)-1,4,5-trihydroxynonadecyl]-2-furanyl]heptyl]-5-methyl-2(5H)-furanone](/img/structure/B14055624.png)

